Domperidone impurity E

Regioisomer resolution Pharmaceutical impurity profiling Pharmacopoeial reference standards

ANDA filers risk rejection when Impurity E co-elutes with regioisomer Impurity D (identical MW 600.13) in compendial HPLC methods. This authenticated reference standard enables definitive peak identification and accurate quantification at the EP-specified limit of ≤0.25% w/w. • Baseline-resolves 3'-substituted Impurity E from 3-substituted Impurity D for compendial compliance • Supplied with full CoA (HPLC purity, NMR, MS) for DMF/ANDA regulatory submissions • Confirmed process-related origin per ICH Q3A; stable under forced degradation, distinct from oxidative Impurity C

Molecular Formula C32H34ClN7O3
Molecular Weight 600.13
CAS No. 1346602-50-3
Cat. No. B602246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone impurity E
CAS1346602-50-3
Synonyms5-Chloro-1-[1-[3-[2,3-dihydro-2-oxo-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1H-benzimidazol-1-yl]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one;  1-[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-3-[3-(2
Molecular FormulaC32H34ClN7O3
Molecular Weight600.13
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6C7=CC=CC=C7NC6=O
InChIInChI=1S/C32H34ClN7O3/c33-22-11-12-27-25(21-22)35-31(42)40(27)23-13-19-36(20-14-23)15-5-17-38-28-9-3-4-10-29(28)39(32(38)43)18-6-16-37-26-8-2-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domperidone Impurity E (CAS 1346602-50-3): EP Reference Standard Identity, Molecular Profile, and Pharmacopoeial Classification


Domperidone EP Impurity E (CAS 1346602-50-3), chemically designated as 3'-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a process-related impurity of the gastroprokinetic and antiemetic drug domperidone . Its molecular formula is C32H34ClN7O3 with a molecular weight of 600.13 g/mol, structurally characterized by an additional 2-oxo-benzimidazolone-propyl substituent attached at the 3' position of the domperidone scaffold [1]. It is listed as Impurity E in the European Pharmacopoeia (EP) monograph for Domperidone and is supplied as a reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions .

Why Domperidone Impurity E (CAS 1346602-50-3) Cannot Be Substituted by Other EP Impurities in Analytical or Regulatory Workflows


Domperidone EP impurities are structurally and functionally non-interchangeable. Impurity E (3'-substituted) and Impurity D (3-substituted) are regioisomers sharing the identical molecular formula C32H34ClN7O3 and molecular weight of 600.13 g/mol, yet they exhibit distinct chromatographic retention and must be resolved as separate peaks in any compendial HPLC method [1]. Impurity A (MW 251.72), Impurity B (MW 279.73), and Impurity C (MW 441.91) possess fundamentally different molecular weights, chromophoric properties, and ionization behavior, making their UV response factors and mass spectrometric detection parameters non-transferable to Impurity E . Furthermore, Impurity E is a process-related over-alkylation product arising during synthesis, whereas Impurity C is an oxidative degradation product formed under stress conditions; these divergent origins necessitate distinct control strategies and acceptance criteria per ICH Q3A guidelines [2]. Regulatory submissions (ANDA/DMF) require identification, quantification, and reporting of each specified impurity individually—substituting one EP impurity reference standard for another invalidates the analytical method and risks non-compliance with pharmacopoeial monographs.

Quantitative Differentiation Evidence for Domperidone Impurity E (CAS 1346602-50-3) Against Closest EP Impurity Analogs


Positional Isomer Differentiation: Impurity E (3'-Substituted) vs. Impurity D (3-Substituted) — Identical Molecular Formula, Distinct Chromatographic Identity

Domperidone Impurity E and Impurity D constitute a regioisomeric pair with identical molecular formula (C32H34ClN7O3) and molecular weight (600.13 g/mol) but differ in the position of the extra benzimidazolone-propyl substituent: Impurity E is substituted at the 3' position, while Impurity D is substituted at the 3 position of the domperidone benzimidazolone core [1]. This structural difference creates distinct chromatographic behavior requiring baseline resolution in compendial HPLC methods [2]. No other EP impurity shares this exact molecular formula, making the E/D pair uniquely challenging to resolve and requiring a verified, structurally authenticated reference standard of Impurity E for unambiguous peak identification.

Regioisomer resolution Pharmaceutical impurity profiling Pharmacopoeial reference standards

Molecular Identity Grid: Quantitative Physicochemical Differentiation of Impurity E from All Other EP-Specified Domperidone Impurities

Domperidone Impurity E occupies a distinct position in the molecular weight and elemental composition landscape of EP-specified impurities. With a molecular formula of C32H34ClN7O3 and MW of 600.13 Da, Impurity E is approximately 41% larger than the parent drug domperidone (C22H24ClN5O2, MW 425.91) and 2.4× the mass of Impurity A (MW 251.72), while being 19.6% smaller than the dimeric Impurity F (C37H42Cl2N8O3, MW 717.69) [1][2]. This intermediate molecular weight, combined with its unique ClN7O3 elemental signature, provides a definitive [M+H]⁺ ion at m/z 600.11 in positive-mode electrospray ionization mass spectrometry, enabling unambiguous identification even in complex impurity mixtures without interference from other EP impurities [3].

Molecular weight differentiation Impurity fingerprinting LC-MS method development

Process-Related Origin vs. Degradation Pathway Differentiation: Why Impurity E Requires a Distinct Control Strategy from Impurity C (N-Oxide)

Domperidone Impurity E is a process-related impurity formed via over-alkylation during the coupling of benzimidazolone intermediates in the synthetic pathway, whereas Impurity C (Domperidone N-Oxide) is an oxidative degradation product generated under peroxide-mediated stress conditions [1]. Forced degradation studies per ICH Q1A(R2) demonstrate that domperidone is resistant to base hydrolysis, photolysis, and thermal stress but forms distinct degradants (DP-ISO1, DP-ISO2, DP-OX — the latter corresponding to Impurity C) under acid hydrolysis and oxidative conditions [1]. None of these degradation products co-elute or co-identify with Impurity E, confirming that Impurity E must be controlled at the API manufacturing stage rather than monitored as a shelf-life stability indicator. The EP individual impurity limit of ≤0.25% w/w applies to Impurity E as a specified process impurity [2].

Process impurity control Oxidative degradation ICH Q3A qualification Stability-indicating methods

Quantitative Physicochemical Property Differentiation: Solubility, Thermal Stability, and Storage Requirements vs. Lower-MW EP Impurities

Domperidone Impurity E exhibits physicochemical properties that demand more stringent handling than lower-molecular-weight EP impurities. Its melting point of >133 °C (with decomposition) [1] and predicted density of 1.349 ± 0.06 g/cm³ reflect its larger, more complex structure containing three benzimidazolone moieties versus one or two in Impurities A, B, and C [2]. Solubility is limited to slight solubility in DMSO and methanol [1], in contrast to the more freely soluble lower-MW Impurity A (C12H14ClN3O, MW 251.72) which shows broader solvent compatibility . The recommended storage condition of -20 °C under inert atmosphere for Impurity E is more stringent than the 2–8 °C refrigeration sufficient for Impurity A and Impurity B reference standards , reflecting the higher structural complexity and thermal lability of the over-alkylated product.

Reference standard handling Physicochemical characterization Stability and storage

Regulatory Specification Compliance: EP Individual Impurity Thresholds and the Criticality of Impurity E Quantification for ANDA Approval

The European Pharmacopoeia monograph for Domperidone mandates that any individual specified impurity, including Impurity E, must not exceed 0.25% w/w, with total impurities limited to ≤0.50% w/w [1]. In a representative batch analysis, actual individual impurity levels were reported at 0.18% w/w for the highest single impurity (not identified by name), approaching the 0.25% threshold [1]. Stability data from a combination product study showed individual unspecified impurities at 0.04–0.06% w/w and total impurities at 0.1–0.2% w/w under controlled storage conditions [2]. The proximity of real-world impurity levels to the 0.25% specification limit underscores that even minor analytical inaccuracies in Impurity E quantification—due to use of an unauthenticated or incorrectly assigned reference standard—can trigger false OOS results, unnecessary batch rejection, or, conversely, failure to detect a genuine exceedance.

Pharmacopoeial compliance Impurity threshold qualification ANDA regulatory submission

Commercial Availability and Procurement Lead-Time Differentiation: Impurity E Supply Landscape vs. More Commoditized EP Impurities

Domperidone Impurity E is available from multiple global suppliers at purities typically ≥95% by HPLC (range: >90% to 99.9%), with pack sizes spanning 10 mg to 5 g . However, lead times vary substantially: standard catalog items ship within 1–2 weeks from established suppliers such as Epichem (Australia, DAP incoterms) , while custom or lower-volume orders from other vendors may require 2–4 weeks . In contrast, Impurity A (CAS 53786-28-0), being also used as a synthetic intermediate, is available as a commodity chemical at larger bulk quantities (>1 kg) and lower cost from multiple manufacturers, reflecting its dual role as both an impurity reference standard and a starting material [1]. Impurity E, used exclusively as an analytical reference standard, carries a higher unit cost per milligram and has a more constrained supply base, necessitating earlier procurement planning for ANDA development timelines.

Reference standard sourcing Procurement lead time Pharmacopoeial impurity supply chain

Optimal Application Scenarios for Domperidone Impurity E (CAS 1346602-50-3) in Pharmaceutical Development, Quality Control, and Regulatory Submissions


ANDA Impurity Profiling and Method Validation: Resolving the Impurity E/D Regioisomeric Pair for Regulatory Acceptance

In ANDA submissions for generic domperidone products, the analytical method must demonstrate baseline resolution of Impurity E (3'-isomer) from Impurity D (3-isomer), both sharing the identical molecular formula C32H34ClN7O3 and MW 600.13. A structurally authenticated Impurity E reference standard is essential for peak spiking experiments, relative retention time (RRT) marker establishment, and system suitability testing per the EP Domperidone monograph [1]. The validated UPLC method developed by Curtin Whelan et al. (2015) achieved a 40% reduction in analysis time (7.5 min vs. 12.5 min for the EP method) and a 58% reduction in solvent consumption, providing a modern, cost-efficient chromatographic framework in which Impurity E identity and quantification must be confirmed [2]. Using an unverified or incorrectly assigned reference standard in this context risks co-elution with Impurity D, inaccurate quantification, and potential ANDA rejection by the FDA Office of Generic Drugs.

Process Development and Optimization: Monitoring Over-Alkylation to Control Impurity E Formation During API Synthesis

During the manufacture of domperidone API, Impurity E forms through over-alkylation at the 3' position of the benzimidazolone core during the coupling reaction of key intermediates [1]. Unlike degradation products such as Impurity C (N-oxide), which are monitored during stability studies, Impurity E is controlled through process validation and in-process testing [2]. The PhD thesis by Carnevale (2021) on flow chemistry synthesis of domperidone demonstrated that a statistical Design of Experiments (DoE) approach could maximize product conversion while minimizing impurities, achieving a 42.8% molar yield under optimized flow conditions, with impurity recycling strategies enabling reuse of side products as starting materials [3]. An authentic Impurity E reference standard enables process chemists to quantify the over-alkylation byproduct at each synthetic step, establish process parameter ranges that keep Impurity E below the 0.25% EP limit, and design effective purification strategies.

Quality Control Batch Release Testing: Meeting EP Specification Limits with Traceable Reference Standards

Routine QC batch release testing of domperidone API and finished drug products requires quantification of Impurity E against a certified reference standard with documented traceability to EP or USP pharmacopoeial standards [1]. The EP-specified individual impurity limit of ≤0.25% w/w and total impurity limit of ≤0.50% w/w [2] demand high analytical accuracy, as real-world batch data show individual impurities as high as 0.18% w/w—within 0.07 percentage points of the specification limit [3]. QC laboratories performing HPLC analysis at 280 nm with a C18 column and ammonium acetate/methanol gradient must use an Impurity E reference standard of ≥95% purity with full Certificate of Analysis including HPLC purity, NMR structural confirmation, and mass spectrometry data to ensure accurate quantification and avoid false out-of-specification results .

Forced Degradation and Stability-Indicating Method Development: Differentiating Process Impurities from True Degradation Products

Stability-indicating method development per ICH Q1A(R2) requires confirmation that Impurity E does not increase under stress conditions (acid, base, oxidative, photolytic, thermal), distinguishing it from degradation products such as Impurity C (DP-OX) and the acid-mediated degradants DP-ISO1 and DP-ISO2 [1]. The forced degradation study by Mutha et al. (2019) demonstrated that domperidone formed only three degradation products under all ICH stress conditions, none of which corresponded to Impurity E, confirming its exclusive process-related origin [1]. An Impurity E reference standard is essential to spike stressed samples and verify peak identity, ensuring that the stability-indicating method correctly attributes any impurity increase during shelf-life studies to degradation rather than to process-related carryover. This differentiation is critical for setting appropriate specifications and retest periods in regulatory filings.

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